

trans-3-Chloroacrylic acid chemical structure

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Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 2345-61-1

Cat. No.: B3421959

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Technical Guide: trans-3-Chloroacrylic Acid

Structural Characterization, Stereoselective Synthesis, and Chemical Reactivity

Executive Summary

trans-3-Chloroacrylic acid (; CAS 2345-61-1) represents a fundamental halogenated unsaturated building block in organic synthesis.^[1] Distinguished from its cis (Z) isomer by superior thermodynamic stability and distinct electrophilicity, it serves as a critical Michael acceptor in the design of covalent enzyme inhibitors and a precursor for heterocyclic scaffolds. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and validated synthetic protocols.

Structural Characterization & Physicochemical Properties^[2]

Stereochemistry and Geometry

The molecule features a C=C double bond with trans (E) geometry, placing the carboxylic acid (-COOH) and chlorine (-Cl) substituents on opposite sides of the planar alkene framework. This configuration minimizes steric repulsion between the lone pairs of the chlorine atom and the carbonyl oxygen, contributing to its higher melting point and thermodynamic stability compared to the cis isomer.

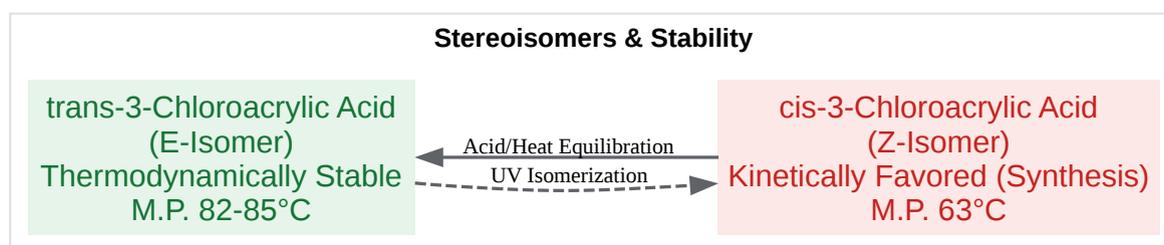
Table 1: Physicochemical Profile

Property	Value / Description	Context
IUPAC Name	(E)-3-Chloroprop-2-enoic acid	Unambiguous stereodescriptor
CAS Number	2345-61-1	Distinct from cis (1609-93-4)
Molecular Weight	106.51 g/mol	
Melting Point	82–85 °C	Significantly higher than cis (~63 °C)
Boiling Point	192.3 °C (760 mmHg)	
pKa	~3.6 – 3.7	Less acidic than cis (pKa 3.[2][3][4][5][6]32) due to reduced field effects
Dipole Moment	Lower than cis	Vector cancellation of electronegative groups

Electronic Structure and Acidity

The acidity of 3-chloroacrylic acid is governed by the inductive electron-withdrawing effect (-I) of the chlorine atom, which stabilizes the carboxylate anion.

- Comparison: While both isomers are stronger acids than acrylic acid (pKa 4.25), the cis-isomer is more acidic (pKa 3.32) than the trans-isomer (~3.65).
- Mechanism: In the cis-isomer, the proximity of the electronegative chlorine to the carboxylate group exerts a stronger through-space field effect, further stabilizing the negative charge. In the trans-isomer, this effect is diminished by distance.



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Figure 1: Isomeric relationship showing thermodynamic equilibration toward the trans-isomer.

Spectroscopic Fingerprint

Accurate identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the coupling constants (

) of the vinylic protons.

Proton NMR (¹H-NMR)

The vinylic protons (

and

) exhibit a characteristic AX spin system.

- Coupling Constant (

): The definitive metric for assignment.

- Trans (E):

(Large coupling due to anti-periplanar relationship).

- Cis (Z):

.

- Chemical Shifts (

): Typically observed as doublets in the range of 6.0–7.5 ppm (DMSO-

or CDCl₃

). The proton

to the carboxylic acid (adjacent to Cl) is generally more deshielded.

Infrared Spectroscopy (IR)

- O-H Stretch: Broad band 2500–3300 cm⁻¹
(carboxylic acid dimer).
- C=O Stretch: Strong absorption ~1690–1710 cm⁻¹
(
-unsaturated acid).
- C=C Stretch: ~1610–1630 cm⁻¹

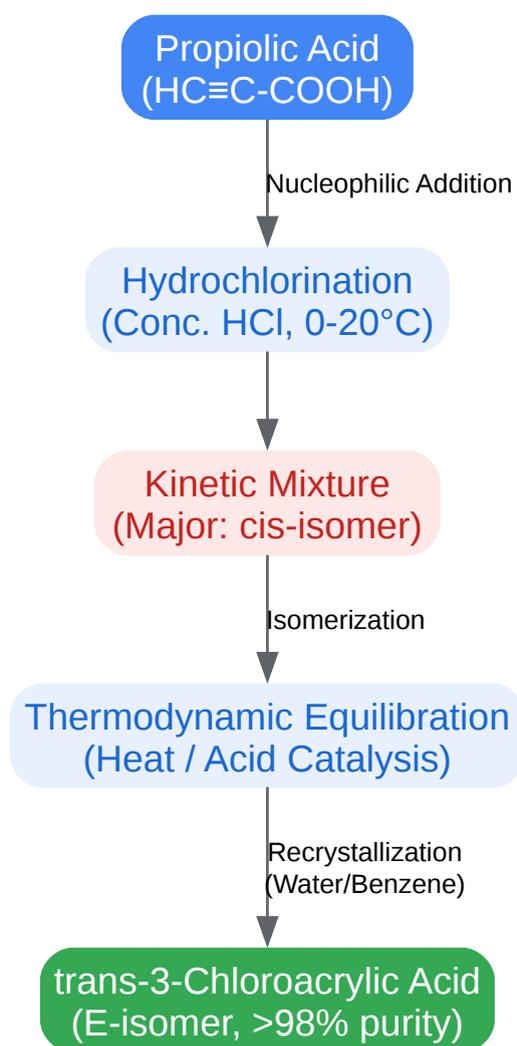
Synthesis and Purification Protocol

While direct addition of HCl to propiolic acid yields a mixture, the trans-isomer is the thermodynamic product and can be isolated via equilibration and crystallization.

Validated Synthetic Workflow

Reaction:

- Addition: Treat propiolic acid with concentrated HCl. The kinetic product is predominantly cis-3-chloroacrylic acid (via anti-addition).
- Isomerization: Heat the reaction mixture or the isolated crude solid in acidic medium (or with a catalytic amount of iodine/acid) to induce isomerization to the trans-isomer.
- Purification:
 - Exploit the solubility difference. The trans-isomer is less soluble in non-polar solvents (e.g., cold benzene or hexanes/ether mixtures) and has a higher melting point.
 - Recrystallization: Recrystallize from water or benzene to obtain pure **trans-3-chloroacrylic acid** as white crystals (mp 84°C).



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Figure 2: Synthetic pathway transitioning from kinetic cis-product to thermodynamic trans-product.

Reactivity & Applications in Drug Development

Michael Acceptor Reactivity

The electron-withdrawing chlorine and carboxyl group activate the β -carbon toward nucleophilic attack.

- Mechanism: Nucleophiles (thiols, amines) attack the β -position, followed by elimination of chloride (Addition-Elimination) or protonation (Addition).

- Covalent Inhibition: Used to introduce a reactive electrophile into ligand scaffolds to target active site cysteines (e.g., in kinase inhibitors).

Cross-Coupling Chemistry

The vinyl chloride moiety serves as a handle for transition-metal catalyzed cross-coupling.

- Suzuki-Miyaura: Coupling with aryl boronic acids to generate trans-cinnamic acid derivatives.
- Heck Reaction: Reaction with olefins to extend the conjugated system.

Safety & Handling

- Hazards: Corrosive (Skin Corr.[7][2] 1B), causes serious eye damage.[2]
- Storage: Store at room temperature or refrigerated; keep away from strong bases and oxidizing agents. Moisture sensitive (acid chloride derivative).

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